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Compound of Interest

Compound Name: 4-Bromo-2-nitro-N-phenylaniline
CAS No.: 16588-25-3
Cat. No.: B1600996
Get Quote
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Structural Analysis

The molecule consists of a diphenylamine core substituted on one ring. The key structural
features dictate its reactivity and physical state:

» Electronic "Push-Pull" System: The lone pair on the bridging nitrogen (amine) donates
electron density into the substituted ring, while the ortho-nitro group acts as a strong
acceptor.[1] This creates a significant dipole moment and facilitates Intramolecular Charge
Transfer (ICT).

« Intramolecular Hydrogen Bonding: A critical theoretical feature is the interaction between the
amine proton (N-H) and the nitro group oxygen. This [N-H---O=N] hydrogen bond locks the
substituted ring and the nitrogen bridge into a planar or near-planar conformation,
significantly reducing the basicity of the amine (pKa < 0) and shifting the UV-Vis absorption
maximum (bathochromic shift).[1]

o Steric Modulation: The bulky bromine atom at the para position and the phenyl ring create
steric parameters that influence crystal packing, typically resulting in lower melting points
compared to planar, unsubstituted analogs.
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Property Value (Theory/Exp) Description
Molecular Formula C12H9BrN202
Monoisotopic mass dominated
Molecular Weight 293.12 g/mol by 7°Br and &Br isotopes (~1:1
ratio).[1]
Highly lipophilic due to the
LogP (Predicted) ~4.2-4.5 aromatic rings and halogen;
poor water solubility.[1]
Extremely weak base due to
pKa (Conjugate Acid) ~-1.0t0 0.5 strong electron withdrawal by -
NO2z and -Br.[1]
) ) Driven by the nitro-amine
Dipole Moment High (~5-6 D)

resonance interaction.[1]

Part 2: Physicochemical Profile[1]

Physical Constants[1]

» Appearance: Orange to Red crystalline solid (color arises from the n— 1m* and 11— 1T*

transitions of the nitro-amine chromophore).

e Melting Point: 65-66 °C [1].[2]

e Solubility:

o Soluble: Dichloromethane, Ethyl Acetate, DMSO, DMF.

o Insoluble: Water, dilute aqueous acids (due to low basicity).

Spectroscopic Signatures (Predicted)
e 1HNMR (DMSO-ds, 400 MH2):

o 0 ~9.5 ppm (s, 1H, NH): Deshielded by H-bonding and the nitro group.
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[e]

0 ~8.2 ppm (d, J=2.5 Hz, 1H, H-3): Highly deshielded proton between -NO2z and -Br.[1]

o

0 ~7.6 ppm (dd, J=9.0, 2.5 Hz, 1H, H-5): Ortho to Br, meta to NOx-.

[¢]

0 ~7.1 ppm (d, J=9.0 Hz, 1H, H-6): Shielded relative to others due to ortho-amine effect.[1]

[¢]

0 ~7.2—7.5 ppm (m, 5H, Ph): Multiplet for the unsubstituted phenyl ring.

¢ IR Spectrum:
o 3300-3350 cm~1: N-H stretch (often weak/broadened due to H-bonding).[1]
o 1500-1530 cm~*: Asymmetric -NO:2 stretch.[1]
o 1300-1350 cm~1: Symmetric -NOz2 stretch.

Part 3: Synthetic Pathways[1]

The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SnAr) mechanism. The
ortho-nitro group activates the leaving group (Fluorine or Chlorine) for displacement by aniline.

[1]

Synthesis Protocol: SnAr Displacement

Reagents: 4-Bromo-1-fluoro-2-nitrobenzene, Aniline, Potassium Carbonate (K2CO3).[1]
Solvent: DMF or DMSO (Polar aprotic solvents accelerate SnAr).

Step-by-Step Methodology:

o Preparation: Charge a reaction vessel with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and
DMF (5 mL/mmol).

o Base Addition: Add anhydrous K2COs (1.5 eq).
» Nucleophile Addition: Add Aniline (1.1 eq) dropwise at room temperature.

e Reaction: Heat the mixture to 80 °C for 4—6 hours. Monitor by TLC (Mobile phase: 10%
EtOAc/Hexanes). The starting material (fluoride) will disappear, and a lower Rf orange/red
spot will appear.
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e Workup: Pour the reaction mixture into ice-water (10x volume). The product will precipitate
as an orange solid.

« Purification: Filter the solid. Wash with water to remove DMF and salts. Recrystallize from
Ethanol or purify via silica gel chromatography if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the SnAr mechanism via the Meisenheimer complex.
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Click to download full resolution via product page
Caption: SnAr pathway showing the displacement of fluorine activated by the ortho-nitro group.
Part 4: Reactivity & Functionalization Logic[1]
This compound serves as a "linchpin” intermediate due to its three distinct reactive sites:

¢ Nitro Group (-NO2z): Can be reduced (Fe/HCI, H2/Pd-C, or Na2S204) to a primary amine.[1]
This generates a vicinal diamine (4-bromo-N1-phenylbenzene-1,2-diamine), a precursor for
cyclization into Benzimidazoles.[1]

e Bromine Atom (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-
Hartwig).[1] It allows the extension of the conjugation system or the addition of other
pharmacophores.

» N-H Group: Can be alkylated, though this requires strong bases (NaH) due to the low pKa.

Workflow: Conversion to Benzimidazole
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A common application in drug discovery (e.g., antiviral research [2]) involves reducing the nitro
group and cyclizing with an aldehyde.
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N-phenylaniline
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Click to download full resolution via product page

Caption: Synthetic logic for converting the target compound into a benzimidazole scaffold.

Part 5: Safety & Handling (MSDS Summary)

e Hazards:
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o H302: Harmful if swallowed.
o H315/H319: Causes skin and serious eye irritation.

o H335: May cause respiratory irritation.

e Handling: Use standard PPE (Nitrile gloves, safety glasses). Manipulate in a fume hood to
avoid dust inhalation.

e Storage: Store at room temperature, protected from light (nitro compounds can be
photosensitive over long periods).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1600996/docs#part-1-molecular-architecture-
theoretical-properties-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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